![molecular formula C6H12N2 B174634 (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane CAS No. 133097-95-7](/img/structure/B174634.png)
(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
Overview
Description
Synthesis Analysis
An epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters is developed and applied in synthesizing (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives . (2S,4R)-4-Aminoproline methyl esters are likely to undergo 2-epimerization under basic conditions, followed by an intramolecular aminolysis of the (2R)-epimer to form the bridged lactam intermediates .Molecular Structure Analysis
The molecular formula of “(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane” is C6H12N2. The InChI key is YFDRYBUJCGOYCQ-PHDIDXHHSA-N.Physical And Chemical Properties Analysis
“(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane” is a white powder that is sparingly soluble in water and organic solvents.Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane: serves as a valuable chiral building block in organic synthesis. Its rigid bicyclic structure provides stereochemical control during reactions. Medicinal chemists utilize DBH derivatives to create novel drugs, especially those targeting central nervous system disorders. The compound’s ability to influence receptor binding and pharmacokinetics makes it an attractive scaffold for drug development .
Catalysis and Asymmetric Transformations
DBH derivatives act as ligands in asymmetric catalysis. Their chiral nature allows for enantioselective transformations, such as asymmetric hydrogenation, allylation, and cycloadditions. Researchers explore these catalysts to synthesize complex molecules with high stereoselectivity .
Metal-Organic Frameworks (MOFs)
MOFs are porous materials with applications in gas storage, separation, and catalysis. Incorporating DBH-based ligands into MOFs enhances their stability and selectivity. These frameworks can be tailored for specific gas adsorption (e.g., CO2 capture) or catalytic reactions .
Supramolecular Chemistry and Host-Guest Interactions
DBH derivatives participate in host-guest chemistry due to their cavity-like structure. Researchers design molecular receptors by incorporating DBH units. These receptors selectively bind guest molecules, leading to applications in drug delivery, sensing, and molecular recognition .
Chiral Stationary Phases in Chromatography
Chiral stationary phases (CSPs) based on DBH derivatives are essential tools in enantioselective chromatography. These CSPs separate racemic mixtures into their individual enantiomers, aiding in pharmaceutical analysis, environmental monitoring, and quality control .
Polymerization and Material Science
DBH-containing monomers can be polymerized to form chiral polymers. These polymers find use in drug delivery systems, optoelectronics, and biomaterials. Additionally, DBH-based polymers exhibit interesting mechanical properties due to their rigid backbone .
Safety and Hazards
properties
IUPAC Name |
(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-8-4-5-2-6(8)3-7-5/h5-7H,2-4H2,1H3/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDRYBUJCGOYCQ-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC1CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]2C[C@@H]1CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70576005 | |
Record name | (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70576005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane | |
CAS RN |
133097-95-7 | |
Record name | (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70576005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.